molecular formula C20H13FN2O3 B5669633 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

Cat. No. B5669633
M. Wt: 348.3 g/mol
InChI Key: YKAGLLQPIHHRDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives and related benzamide compounds typically involves condensation reactions, coupling of different functional groups, and specific substitutions to introduce fluorine atoms or other substituents into the molecule. For example, the synthesis of related benzamide derivatives has been reported through condensation of aromatic aldehydes with specific amides or sulfonamides in the presence of sodium ethanolate or other bases, leading to the formation of compounds with potential antibacterial activities (Patel & Dhameliya, 2010). Another approach involves the synthesis of fluorobenzamides through reactions that include nucleophilic substitution and coupling under specific conditions to introduce the fluorine atom and achieve the desired structural configuration (Desai, Rajpara, & Joshi, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole and benzamide derivatives is characterized by the presence of aromatic rings, heterocycles, and substituents such as fluorine atoms, which can significantly influence the molecule's electronic configuration, conformation, and overall reactivity. Structural characterization techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these compounds' molecular structures, revealing details such as bond lengths, angles, and conformations (Yang et al., 2005).

Chemical Reactions and Properties

Benzoxazole and benzamide compounds participate in various chemical reactions, including condensation, nucleophilic substitution, and Fries rearrangement, which can be used to modify the molecule's structure or introduce new functional groups. These reactions are often influenced by the presence of specific substituents, such as fluorine atoms, which can affect the molecule's reactivity and the outcome of these reactions (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of benzoxazole and benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like crystallography and thermal analysis. The solubility of these compounds in different solvents and their melting points can provide insights into their potential uses and handling requirements (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide and related compounds, such as reactivity, stability, and potential biological activities, are influenced by their structural features. These properties can be explored through various chemical and biological assays to assess their reactivity under different conditions, stability over time, and potential as biologically active compounds. The introduction of fluorine atoms, in particular, can enhance the compound's biological activity and stability, making it a subject of interest in medicinal chemistry (Mortimer et al., 2006).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAGLLQPIHHRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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